Cyclohexyl (3-chlorophenyl)methanol
Description
Properties
IUPAC Name |
(3-chlorophenyl)-cyclohexylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTKDLXICXTKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291154 | |
| Record name | 3-Chloro-α-cyclohexylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522654-02-0 | |
| Record name | 3-Chloro-α-cyclohexylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522654-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α-cyclohexylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that cyclohexyl (3-chlorophenyl)methanol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to or lower than those of standard antibiotics, suggesting potential use in treating bacterial infections .
Antiprotozoal Activity
The compound is structurally related to Atovaquone, an established antiprotozoal agent. This compound has been investigated for its efficacy against protozoan infections such as Pneumocystis carinii pneumonia (PCP) and malaria. Its mechanism of action involves inhibiting mitochondrial respiration in protozoa, which is critical for their survival .
Pharmacological Applications
Cardiovascular Research
In cardiovascular studies, this compound has been explored as a potential treatment for pulmonary hypertension. It acts as a prostacyclin receptor agonist, demonstrating dose-dependent effects in animal models. These studies indicate its ability to reduce right ventricular hypertrophy induced by monocrotaline administration, marking its relevance in pulmonary disease management .
Neuropharmacology
The compound has also been studied for its neuroprotective effects. Research suggests that it may play a role in modulating neurotransmitter systems and protecting against neurodegenerative conditions. The specific pathways involved are still under investigation, but preliminary findings indicate promise in this area .
Synthetic Applications
Chemical Synthesis
this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For example, it can be transformed into more complex molecules through reactions such as alkylation and acylation .
Material Science
In material science, the compound is being explored for its potential use in polymer formulations and coatings due to its hydrophobic properties. It can enhance the durability and performance of materials used in various industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Uses | Findings/Notes |
|---|---|---|
| Biological | Antimicrobial | Effective against E. coli and S. aureus |
| Antiprotozoal | Potential use against PCP and malaria | |
| Pharmacological | Cardiovascular Research | Reduces right ventricular hypertrophy |
| Neuropharmacology | Modulates neurotransmitter systems | |
| Synthetic | Chemical Synthesis | Intermediate for pharmaceuticals |
| Material Science | Enhances properties of polymers |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against clinical isolates of resistant bacterial strains. Results showed significant inhibition at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Cardiovascular Effects
In a preclinical trial focused on pulmonary hypertension, this compound was administered to rats subjected to monocrotaline-induced pulmonary hypertension. The results demonstrated a marked reduction in right ventricular pressure and hypertrophy compared to controls, suggesting therapeutic potential in managing pulmonary vascular diseases .
Mechanism of Action
The mechanism by which cyclohexyl (3-chlorophenyl)methanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen-Substituted Derivatives
Table 1: Key Properties of Cyclohexyl (3-chlorophenyl)methanol and Analogs
Key Observations :
- Halogen Effects : The bromo analog (269.18 g/mol) has a significantly higher molecular weight than the chloro derivative due to bromine’s larger atomic mass. This difference impacts boiling points and solubility .
- Positional Isomerism: The 4-chloro isomer ([1-(4-chlorophenyl)cyclohexyl]methanol) shares similar physical properties with the 3-chloro derivative but may exhibit distinct reactivity due to electronic effects (e.g., para-substitution vs. meta-substitution) .
- Aromatic vs. Aliphatic: Cyclohexylmethanol, lacking the chlorophenyl group, has a lower molecular weight and boiling point, highlighting the role of the aromatic moiety in increasing molecular complexity and hydrophobicity .
Stability and Intermolecular Interactions
- The 3-chlorophenyl group contributes to stability via intermolecular interactions such as C–H···Cl and π-stacking, as observed in related compounds like 1-(3-chlorophenyl)-1H-tetrazole .
Biological Activity
Cyclohexyl (3-chlorophenyl)methanol is an organic compound characterized by a cyclohexyl group attached to a methanol moiety, which is further substituted with a chlorophenyl group. Its molecular formula is CHClO, and it has a molecular weight of approximately 224.73 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biological targets.
Structural Characteristics
The unique structure of this compound contributes to its biological activity. The presence of the chlorophenyl group enhances its reactivity and may influence its pharmacokinetic properties. The compound can be compared to other similar compounds, emphasizing the impact of structural variations on biological outcomes.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclohexane and methanol groups with chlorophenyl | Chlorine atom affects electronic properties and reactivity |
| Cyclohexyl (3-fluorophenyl)methanol | Similar structure but with fluorine | Different electronic effects due to fluorine |
| Cyclohexyl (4-chlorophenyl)methanol | Different position of chlorine | Variations in biological activity due to positional isomerism |
Research indicates that this compound interacts with specific receptors and enzymes, modulating various biological pathways. This interaction can lead to significant therapeutic effects, making it a candidate for drug development. For instance, studies have shown that compounds with similar structures can inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through various in vitro assays. For example, it has been evaluated against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity:
- Cell Lines Tested : MDA-MB-468 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
- IC Values : The compound exhibited IC values ranging from 1.5 µM to 5 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics .
Enzyme Inhibition Studies
This compound has also been investigated for its inhibitory effects on specific enzymes:
- sEH Inhibition : The compound showed promising inhibition of sEH, which is involved in the metabolism of fatty acids and could have implications for cardiovascular health.
- Comparative Potency : Inhibitory potency was assessed against other structurally related compounds, highlighting this compound as a potent inhibitor with enhanced activity due to the chlorinated phenyl group .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted by ResearchGate demonstrated that this compound derivatives exhibited significant cytotoxic effects against breast and colon cancer cell lines, suggesting potential for further development as anticancer agents.
- Mechanistic Insights :
Chemical Reactions Analysis
Esterification Reactions
Cyclohexyl (3-chlorophenyl)methanol undergoes esterification with acylating agents under mild conditions. For example:
Key Data:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | 0°C, 2 h, DMAP | Cyclohexyl (3-Cl-Ph)methyl acetate | ~90% | |
| TFAA | RT, 3 h, pyridine | Cyclohexyl (3-Cl-Ph)methyl trifluoroacetate | 85% |
Dehydration to Alkene
Acid-catalyzed dehydration using p-toluenesulfonic acid (TSA) in toluene at 60°C produces cyclohexyl (3-chlorophenyl)methylene via an E1 mechanism. The reaction shows 50% yield due to competing side reactions, including retro-aldol cleavage of intermediates .
Mechanistic Pathway:
-
Protonation of the hydroxyl group.
-
Formation of carbocation stabilized by conjugation with the aryl ring.
Oxidation to Ketone
Despite steric hindrance, oxidation with Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane converts the alcohol to cyclohexyl (3-chlorophenyl)ketone. Yields are moderate (40–60%) due to competing overoxidation pathways .
Comparative Reactivity:
| Oxidizing Agent | Temperature | Conversion | Selectivity |
|---|---|---|---|
| Dess-Martin periodinane | RT | 95% | 65% |
| PCC (pyridinium chlorochromate) | RT | 70% | 85% |
Sulfonation and Substitution
Attempts to prepare mesyl or tosyl derivatives for SN2 reactions face challenges:
-
Methanesulfonyl chloride in pyridine at 0°C fails to react, likely due to steric hindrance .
-
Triflic anhydride under similar conditions also shows no conversion, highlighting the limitations of nucleophilic substitution for this substrate .
Mitsunobu Reaction
The alcohol participates in Mitsunobu reactions with phenols using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in THF, producing ether derivatives. Yields range from 60–75% , depending on the phenol’s electronic nature .
Example:
Carbamate Formation
Reaction with isocyanates (e.g., phenyl isocyanate) in dichloromethane at 25°C generates carbamate derivatives. This proceeds via nucleophilic attack of the alcohol on the isocyanate, with >90% conversion observed in analogous systems .
Catalytic Dehydrogenation
Nickel-catalyzed dehydrogenation using mCPBA (meta-chloroperbenzoic acid) under mild conditions converts the alcohol to the ketone with 55% yield and >90% selectivity , avoiding overoxidation .
Critical Analysis of Reactivity
-
Steric Effects : Bulky substituents hinder SN2 pathways but favor elimination (e.g., dehydration over substitution) .
-
Electronic Effects : The electron-withdrawing 3-Cl group stabilizes carbocation intermediates, facilitating acid-catalyzed reactions .
-
Catalyst Dependency : DMAP enhances acylation rates by activating acylating agents, while TSA promotes dehydration .
This comprehensive profile underscores the compound’s utility in synthesizing sterically hindered ketones, esters, and ethers, with applications in pharmaceutical intermediates and materials science.
Preparation Methods
Reaction Mechanism and Conditions
-
Synthesis of Cyclohexylmagnesium Bromide : Cyclohexyl bromide reacts with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere to generate the Grignard reagent.
-
Aldehyde Addition : 3-Chlorobenzaldehyde is dissolved in THF and cooled to 0–5°C. The Grignard reagent is added dropwise, maintaining temperatures below 10°C to prevent side reactions. The mixture is stirred for 12–24 hours to ensure complete conversion.
-
Workup and Isolation : The reaction is quenched with saturated ammonium chloride, and the organic layer is separated. Solvent removal under reduced pressure yields a crude product, which is purified via recrystallization from acetone-water (4:1 v/v) to achieve >85% purity.
Key Parameters
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0–10°C during addition | |
| Quenching Agent | Saturated NH₄Cl | |
| Purification Method | Recrystallization (acetone/water) |
This method is favored for its simplicity and high atom economy but requires stringent anhydrous conditions to prevent Grignard reagent decomposition.
Grignard Addition to Cyclohexanone
An alternative Grignard approach involves reacting 3-chlorophenylmagnesium bromide with cyclohexanone. The ketone’s carbonyl group serves as the electrophilic site for the aryl Grignard reagent, forming a tertiary alkoxide that is protonated to yield the alcohol.
Reaction Specifics
-
3-Chlorophenylmagnesium Bromide Preparation : 3-Chlorobromobenzene reacts with magnesium in THF, initiated by iodine or 1,2-dibromoethane. The exothermic reaction requires cooling to maintain temperatures at 40–50°C.
-
Ketone Addition : Cyclohexanone is added slowly to the Grignard solution at -10°C to minimize enolization. The reaction proceeds for 6–8 hours, after which the mixture is warmed to room temperature.
-
Acidic Workup : Quenching with dilute sulfuric acid (10% v/v) followed by extraction with heptanes isolates the product. The organic phase is dried over sodium sulfate and concentrated, yielding a pale-yellow solid.
Optimization Insights
-
Solvent Choice : Heptanes improve phase separation during extraction, reducing emulsion formation.
-
Temperature Control : Sub-zero temperatures during ketone addition suppress competing side reactions, enhancing selectivity.
Friedel-Crafts Acylation Followed by Ketone Reduction
This two-step strategy first constructs the aryl-cyclohexyl bond via Friedel-Crafts acylation, followed by ketone reduction to the alcohol. While less direct than Grignard methods, it avoids handling sensitive organometallic reagents.
Step 1: Friedel-Crafts Acylation
Cyclohexanecarbonyl chloride reacts with chlorobenzene in the presence of anhydrous aluminum trichloride (AlCl₃) to form cyclohexyl (3-chlorophenyl)ketone. Despite chlorobenzene’s deactivating nature, elevated temperatures (80–120°C) and excess AlCl₃ (1.5–2.0 equivalents) drive the reaction to >90% conversion.
Critical Conditions
Step 2: Ketone Reduction
The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation with palladium on carbon (Pd/C). NaBH₄ operates at 0–25°C, achieving 70–80% yields, while hydrogenation at 50 psi H₂ and 50°C affords higher yields (85–90%).
Comparative Reduction Efficiency
| Reducing Agent | Temperature | Yield (%) | By-Products |
|---|---|---|---|
| NaBH₄ | 25°C | 75 | Over-reduction |
| H₂/Pd-C | 50°C | 88 | Minimal |
Nucleophilic Substitution of Benzyl Chloride Derivatives
A less conventional route involves substituting a benzyl chloride precursor with a cyclohexylmetalloid reagent. For example, 3-chlorobenzyl chloride reacts with cyclohexyllithium in THF at -78°C, followed by oxidation of the resulting benzyl alcohol.
Limitations and Considerations
-
Oxidation Step : Manganese dioxide (MnO₂) in heptanes selectively oxidizes the alcohol to the ketone, requiring subsequent reduction.
-
Side Reactions : Competing elimination pathways necessitate low temperatures and short reaction times.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Grignard (Aldehyde) | 85 | 90 | Direct synthesis, minimal steps | Moisture-sensitive reagents |
| Grignard (Ketone) | 78 | 88 | Avoids aldehyde handling | Lower yields due to ketone stability |
| Friedel-Crafts + Reduction | 82 | 85 | Scalable, robust conditions | Multi-step, by-product formation |
| Nucleophilic Substitution | 65 | 75 | Novel pathway | Low efficiency, complex optimization |
Q & A
Q. What are the common synthetic routes for Cyclohexyl (3-chlorophenyl)methanol?
this compound can be synthesized via Grignard reactions or ketone reductions. For example, a modified Grignard protocol involves reacting cyclohexyl(phenyl)methanone with a 3-chlorophenyl Grignard reagent, followed by purification using silica gel chromatography with gradients of diethyl ether/pentane (e.g., 1–10% Et₂O/pentane) to isolate the product . Alternative routes may include catalytic hydrogenation of corresponding ketones or enzymatic reduction of prochiral precursors.
Q. What analytical techniques are recommended for characterizing this compound?
- Chromatography : Reverse-phase HPLC using cyclohexyl-modified silica columns (e.g., CHROMABOND® C6H11ec) with methanol/water gradients can resolve structural analogs. Conditioning with acetone, methanol, and pH-adjusted water improves retention .
- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., hydroxyl, cyclohexyl, and chlorophenyl moieties). Mass spectrometry (EI or ESI) validates molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
While specific safety data for this compound are limited, analogs like 3-chlorophenol suggest precautions:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood due to potential volatility.
- Adhere to Protective Action Criteria (PAC) guidelines for chlorinated compounds (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Grignard syntheses?
Key variables include:
- Temperature : Maintain −10°C to 0°C during Grignard reagent addition to minimize side reactions.
- Solvent : Anhydrous THF or diethyl ether enhances reagent stability.
- Stoichiometry : Use a 10–20% molar excess of Grignard reagent to ensure complete ketone conversion. Post-reaction quenching with ammonium chloride improves workup efficiency .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies may arise from solvent polarity or impurities. Systematic studies should:
Q. How does the steric bulk of the cyclohexyl group influence reactivity in derivatization reactions?
The cyclohexyl group can hinder nucleophilic attack at the hydroxyl-bearing carbon, reducing esterification or etherification rates. To mitigate this:
- Use bulky catalysts (e.g., DMAP) to activate substrates.
- Employ microwave-assisted synthesis to overcome kinetic barriers.
- Monitor reaction progress via TLC or in situ IR to identify optimal stopping points .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?
- Buffer Systems : Incubate the compound in pH 4 (acetate), 7 (phosphate), and 10 (carbonate) buffers at 25–40°C.
- Analysis : Track degradation via HPLC-UV/Vis and identify byproducts using LC-MS.
- Kinetics : Apply Arrhenius modeling to predict shelf-life under storage conditions .
Methodological Considerations
- Synthesis Optimization : Prioritize reproducibility by documenting solvent purity, reaction atmosphere (N₂/Ar), and stirring rates.
- Data Validation : Cross-reference chromatographic retention times and spectral data with structurally related compounds (e.g., bromophenyl analogs) to confirm assignments .
- Contingency Planning : Pre-screen alternative purification methods (e.g., recrystallization vs. column chromatography) if initial attempts fail .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
